molecular formula C12H16ClFN2O2 B8025371 cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hcl

cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hcl

Cat. No. B8025371
M. Wt: 274.72 g/mol
InChI Key: JYHMGDGZIMHCJR-DHXVBOOMSA-N
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Description

“Cis-3-(Cbz-amino)cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 1212380-76-1. It has a molecular weight of 249.27 . The IUPAC name for this compound is 3-{[(benzyloxy)carbonyl]amino}cyclobutanecarboxylic acid .


Molecular Structure Analysis

The “cis-3-(Cbz-amino)cyclobutanecarboxylic acid” molecule contains a total of 34 bonds. There are 19 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The compound “cis-3-(cbz-amino)-4-hydroxypyrrolidine” has a molecular weight of 236.271, a density of 1.3±0.1 g/cm3, and a boiling point of 447.5±45.0 °C at 760 mmHg .

Safety and Hazards

The safety information for “cis-3-(Cbz-amino)cyclobutanecarboxylic acid” includes a GHS07 pictogram and a signal word "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

benzyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2.ClH/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2,(H,15,16);1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHMGDGZIMHCJR-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)F)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (cis-4-fluoropyrrolidin-3-yl)carbamate hydrochloride

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